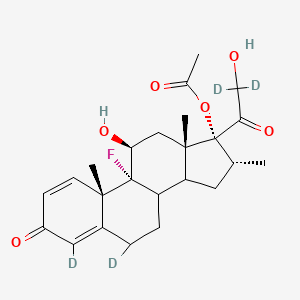

bmethasone-17-propionate-D4

Description

Contextualization of Betamethasone-17-Propionate within Glucocorticoid Chemistry and Pharmaceutical Analysis

Betamethasone-17-propionate is a synthetic glucocorticoid, a class of steroid hormones renowned for their potent anti-inflammatory and immunosuppressive properties. ontosight.ai Its chemical structure is a derivative of betamethasone (B1666872), featuring a propionate (B1217596) ester at the 17-position. ontosight.ainih.gov This modification enhances its lipophilicity, which facilitates penetration through biological membranes. ontosight.ai The molecular formula for Betamethasone-17-propionate is C25H33FO6. nih.govcymitquimica.com

In the realm of pharmaceutical analysis, the accurate quantification of glucocorticoids like betamethasone-17-propionate in biological matrices is crucial for pharmacokinetic studies, metabolism research, and ensuring the quality and consistency of pharmaceutical formulations. nih.govresearchgate.net Analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely employed for this purpose due to their high sensitivity, selectivity, and specificity. nih.govresearchgate.netsciex.com These methods allow for the precise measurement of the drug and its metabolites, even at low concentrations. nih.govgoogle.com

Fundamental Principles and Advantages of Stable Isotope Labeling in Quantitative Chemical Analysis

Stable isotope labeling is a technique where an atom in a molecule is replaced by one of its stable isotopes. spectroinlets.com In the context of quantitative analysis, particularly with mass spectrometry, this involves using a labeled version of the analyte as an internal standard. clearsynth.comscioninstruments.com The most common isotope used for this purpose is deuterium (B1214612) (D or ²H), a stable isotope of hydrogen. clearsynth.com

The fundamental principle lies in the fact that the isotopically labeled compound is chemically identical to the unlabeled analyte and thus exhibits similar behavior during sample preparation, chromatography, and ionization in the mass spectrometer. scioninstruments.comtexilajournal.com However, it has a different mass-to-charge ratio (m/z), allowing the mass spectrometer to distinguish it from the analyte. clearsynth.comscioninstruments.com

The primary advantages of using stable isotope-labeled internal standards, such as deuterated compounds, include:

Improved Accuracy and Precision: They compensate for variations in sample extraction, recovery, and instrument response, leading to more reliable and reproducible quantitative results. clearsynth.comtexilajournal.com

Correction for Matrix Effects: Biological samples are complex matrices that can suppress or enhance the ionization of the analyte. A stable isotope-labeled internal standard experiences the same matrix effects, allowing for accurate correction. clearsynth.comscioninstruments.com

Role of Betamethasone-17-Propionate-D4 as a Reference Standard in Scientific Investigation

Betamethasone-17-propionate-D4 is a deuterated form of betamethasone-17-propionate, where four hydrogen atoms have been replaced by deuterium atoms. This isotopically labeled analog serves as an ideal internal standard for the quantitative analysis of betamethasone-17-propionate in various scientific investigations. fda.govartis-standards.com

In bioanalytical methods, such as those used in pharmacokinetic studies, a known amount of Betamethasone-17-propionate-D4 is added to the biological sample (e.g., plasma) before processing. fda.govresearchgate.net During LC-MS/MS analysis, the ratio of the peak area of the unlabeled betamethasone-17-propionate to the peak area of the deuterated internal standard is used to construct a calibration curve and accurately determine the concentration of the drug in the sample. google.com This approach effectively minimizes errors that can arise from sample handling and instrumental variability. scioninstruments.comtexilajournal.com The use of deuterated standards like Betamethasone-17-propionate-D4 is crucial for achieving the high level of accuracy and precision required in regulated bioanalysis. fda.govmdpi.com

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C25H33FO6 | nih.govcymitquimica.com |

| Molecular Weight | ~448.5 g/mol | nih.gov |

| Appearance | Solid | cymitquimica.com |

| CAS Number | 5534-13-4 | nih.gov |

Research Trajectories and Academic Significance of Deuterated Glucocorticoid Analogs

The development and application of deuterated glucocorticoid analogs extend beyond their use as internal standards. Research is exploring the potential therapeutic benefits of deuterated drugs. researchgate.netcdnsciencepub.com The substitution of hydrogen with deuterium can alter the metabolic profile of a drug, often leading to a longer half-life and modified pharmacological activity. cdnsciencepub.compnas.org This is because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes. cdnsciencepub.compnas.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H29D4FO6 |

|---|---|

Molecular Weight |

452.52 |

Purity |

97.6% HPLC; >98 atom % D |

Origin of Product |

United States |

Synthetic Strategies and Isotopic Enrichment of Betamethasone 17 Propionate D4

Deuteration Pathways for Steroid Ring Systems and Functional Groups

The introduction of deuterium (B1214612) into organic molecules, particularly complex structures like steroids, can be achieved through various methodologies. The choice of method depends on the desired location of the label (regioselectivity), the specific three-dimensional orientation (stereospecificity), and the stability of the molecule to the reaction conditions.

Regioselectivity is paramount in the synthesis of labeled steroids to avoid isotopic scrambling and to ensure the label is placed at a metabolically stable position. Several techniques are employed to achieve this:

Hydrogen Isotope Exchange (HIE) Reactions: Transition metal catalysts, such as iridium or platinum, can facilitate the exchange of hydrogen atoms for deuterium on a substrate using a deuterium source like heavy water (D₂O) or deuterium gas (D₂). publish.csiro.au The regioselectivity is often directed by existing functional groups within the steroid, which coordinate to the metal center and guide the exchange to specific C-H bonds, typically in their vicinity.

Catalytic Reduction: Reductive deuteration of unsaturated bonds (e.g., double or triple bonds) within a precursor molecule using deuterium gas and a heterogeneous catalyst (e.g., Palladium on carbon, Rhodium on alumina) is a common method for incorporating two deuterium atoms across the former bond. The initial position of the unsaturation dictates the final location of the deuterium atoms.

Dehalogenative Deuteration: This method involves the replacement of a halogen atom (e.g., bromine or iodine) with a deuterium atom. rsc.org It is a highly regioselective method as the halogen can be introduced at a specific position in the steroid backbone or side chain through well-established synthetic routes. The reaction is often mediated by a radical mechanism or by using a deuterium donor in the presence of a catalyst. rsc.org

Organophotocatalysis: Recent advances have utilized visible-light-mediated photoredox catalysis for H/D exchange. nih.gov This mild technique can selectively deuterate C-H bonds adjacent to heteroatoms, offering a powerful tool for labeling specific positions without harsh reagents. nih.gov

The stereochemical orientation of deuterium atoms can be critical for mechanistic studies or for understanding enzymatic processes.

Stereoselective Reduction: The reduction of a ketone or a double bond on a rigid steroid framework often proceeds with high stereoselectivity due to steric hindrance. The catalyst surface or the deuteride reagent (e.g., sodium borodeuteride) will preferentially attack from the less hindered face of the molecule, leading to a specific stereoisomer. For instance, the reduction of a ketone can lead to the formation of a stereospecific deuterated hydroxyl group.

Enzyme-Catalyzed Reactions: Biocatalysis using enzymes such as dehydrogenases or isomerases in a deuterated solvent can introduce deuterium with absolute stereospecificity, mimicking the natural biosynthetic pathways.

Degree-Controlled Deuteration: Advanced catalytic systems, such as copper-catalyzed deacylative deuteration, allow for precise control over the number of deuterium atoms incorporated at a specific alkyl position. nih.gov This method can selectively produce mono-, di-, or tri-deuterated alkyl groups from ketone precursors using D₂O as the deuterium source, which is particularly relevant for labeling side chains or ester moieties. nih.gov

Multi-Step Organic Synthesis for Deuterated Steroids

The synthesis of Betamethasone-17-propionate-D4 is a multi-step process that combines the preparation of a deuterated propionylating agent with the highly selective esterification of the betamethasone (B1666872) molecule. The primary challenge lies in achieving esterification exclusively at the sterically hindered C17 hydroxyl group while leaving the more reactive C21 primary hydroxyl group untouched.

The synthesis begins with two key precursors: the steroid core, Betamethasone , and a deuterated propionylating agent. For the synthesis of Betamethasone-17-propionate-D4, where the four deuterium atoms are located on the methylene carbons of the propionate (B1217596) group (i.e., -O-C(=O)-CD₂-CD₂-CH₃), the required reagent is Propionic-2,2,3,3-d4-anhydride . This labeled anhydride can be synthesized from the corresponding deuterated propionic acid.

A widely adopted strategy to achieve regioselective 17-acylation involves the formation of a cyclic orthoester intermediate. google.comgoogle.com This approach temporarily protects both the C17 and C21 hydroxyl groups, and its subsequent controlled hydrolysis yields the thermodynamically more stable 17-ester. researchgate.net

The synthetic sequence is as follows:

Cyclic Orthoester Formation: Betamethasone is reacted with a deuterated orthoester, such as triethyl orthopropionate-d4, in the presence of an acid catalyst (e.g., p-toluenesulfonic acid). This reaction forms the betamethasone-17,21-(cyclic ortho propionate-d4) intermediate.

Regioselective Hydrolysis: The cyclic orthoester is then subjected to carefully controlled ring-opening acidolysis. google.com This step selectively cleaves the bond to the C21 oxygen, yielding the desired Betamethasone-17-propionate-D4. An alternative and more direct approach involves using the prepared Propionic-d4-anhydride, but this often requires more stringent control to achieve high regioselectivity. The orthoester method is generally preferred for its higher selectivity. google.com

Optimizing reaction conditions is crucial to maximize the chemical yield, maintain high isotopic enrichment, and prevent side reactions, such as the formation of the 21-propionate isomer or di-esterification.

Key parameters for the regioselective hydrolysis of the orthoester intermediate include the choice of acid catalyst, solvent, temperature, and reaction time. The pH of the reaction medium is particularly critical, as conditions that are too acidic or basic can promote acyl migration from the C17 to the C21 position. maynoothuniversity.ienih.gov

Table 1: Optimized Reaction Conditions for Regioselective Hydrolysis

| Parameter | Condition | Rationale |

|---|---|---|

| Catalyst | Dilute aqueous sulfuric acid (0.4-0.6%) google.com | Provides controlled acidic environment for selective ring-opening. |

| Solvent | Acetone, Tetrahydrofuran (B95107) (THF) google.com | Ensures solubility of the steroid intermediate. |

| Temperature | 20-30 °C google.com | Balances reaction rate while minimizing acyl migration and other side reactions. |

| Reaction Time | 0.5 - 1.5 hours | Sufficient for complete conversion of the intermediate while limiting byproduct formation. |

| pH Control | Mildly acidic | Prevents base-catalyzed isomerization to the 21-ester and minimizes degradation. researchgate.net |

Maintaining an inert atmosphere (e.g., under nitrogen) throughout the synthesis helps prevent oxidative degradation of the steroid molecule. The isotopic purity of the final product is primarily dependent on the isotopic enrichment of the deuterated propionylating agent used in the initial step.

A multi-step purification protocol is essential to ensure the high chemical and isotopic purity required for analytical standards.

Isolation: The crude Betamethasone-17-propionate-D4 is typically isolated from the reaction mixture by precipitation. The addition of the reaction solution to a large volume of cold water causes the sparingly soluble steroid ester to precipitate out as a solid. google.com This solid is then collected by vacuum filtration.

Recrystallization: The crude product is further purified by recrystallization. This process involves dissolving the solid in a hot solvent system, such as aqueous methanol or ethanol, and then allowing it to cool slowly. google.com As the solution cools, the target compound crystallizes out, leaving impurities behind in the solvent. This step is effective at removing most chemical impurities.

Chromatographic Purification: For achieving the highest purity (>99%), preparative High-Performance Liquid Chromatography (HPLC) is employed. dshs-koeln.denih.gov This technique separates the target compound from any remaining impurities, including positional isomers (e.g., betamethasone-21-propionate) and under-deuterated species.

Table 2: Summary of Purification Procedures

| Step | Method | Solvent System (Example) | Expected Purity |

|---|---|---|---|

| 1. Isolation | Precipitation/Filtration | Addition to cold water | >90% |

| 2. Bulk Purification | Recrystallization | Methanol/Water or Ethanol/Water | >98% |

| 3. High-Purity Polishing | Preparative HPLC | Acetonitrile (B52724)/Water gradient on a C18 column agilent.com | >99.5% |

The final product's purity and structural integrity are confirmed using a combination of analytical techniques, including HPLC for chemical purity, Mass Spectrometry (MS) for molecular weight confirmation and isotopic enrichment analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and precise location of the deuterium labels.

Quantification of Isotopic Purity and Enrichment

High-Resolution Mass Spectrometry for Isotopic Abundance Determination

High-resolution mass spectrometry is a powerful tool for determining the isotopic abundance of deuterated compounds due to its ability to distinguish between ions with very small mass differences. For betamethasone-17-propionate-D4, HRMS can provide a detailed profile of the isotopic distribution, allowing for the quantification of the desired D4 species as well as any D0, D1, D2, or D3 isotopologues.

In a typical analysis, the sample is introduced into the mass spectrometer, and the instrument measures the mass-to-charge ratio (m/z) of the molecular ions with high precision. The theoretical monoisotopic mass of the unlabeled betamethasone-17-propionate (C25H33FO6) is approximately 448.2261 Da. The incorporation of four deuterium atoms in place of four hydrogen atoms results in a theoretical monoisotopic mass of approximately 452.2513 Da for betamethasone-17-propionate-D4 (C25H29D4FO6).

By analyzing the mass spectrum, the relative intensities of the ion signals corresponding to the unlabeled compound and its deuterated variants can be measured. The isotopic enrichment is then calculated based on the ratio of the peak area of the desired deuterated isotopologue to the sum of the peak areas of all isotopologues. Commercial suppliers of betamethasone-17-propionate-D4 often report an isotopic purity of greater than 98 atom % D, indicating a high level of deuterium incorporation.

Illustrative Isotopic Distribution Data for Betamethasone-17-Propionate-D4 by HRMS

| Isotopologue | Theoretical m/z (M+H)+ | Measured Relative Abundance (%) |

| D0 (Unlabeled) | 449.2339 | < 1.0 |

| D1 | 450.2402 | < 1.0 |

| D2 | 451.2465 | < 2.0 |

| D3 | 452.2528 | ~ 5.0 |

| D4 | 453.2591 | > 90.0 |

Nuclear Magnetic Resonance Spectroscopy for Deuterium Content Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for verifying the location and extent of deuterium incorporation in a molecule. While proton (¹H) NMR can indicate the absence of signals at specific positions where deuterium has been substituted, deuterium (²H or D) NMR directly detects the deuterium nuclei, providing unambiguous confirmation of their presence.

In the case of betamethasone-17-propionate-D4, a ¹H NMR spectrum would be expected to show a significant reduction or complete disappearance of the signals corresponding to the protons that have been replaced by deuterium. For example, if the deuterium atoms are located on the propionate chain, the signals for the ethyl group protons would be absent.

A ²H NMR spectrum would show signals at the chemical shifts corresponding to the positions of the deuterium atoms. The integration of these signals can be used to determine the relative abundance of deuterium at different sites within the molecule. This provides a powerful method to confirm the isotopic labeling pattern and to assess the isotopic enrichment at each labeled position.

Due to the lack of published research, specific NMR spectral data for betamethasone-17-propionate-D4 is not available. However, the analysis would follow standard principles of NMR spectroscopy for isotopically labeled compounds.

Advanced Spectroscopic and Chromatographic Characterization of Betamethasone 17 Propionate D4

High-Resolution Mass Spectrometric Elucidation of Molecular Structure

High-resolution mass spectrometry (HRMS) provides unequivocal data on the elemental composition and structure of Betamethasone-17-propionate-D4. Techniques such as liquid chromatography coupled to quadrupole time-of-flight (Q-TOF) mass spectrometry offer high mass accuracy for both precursor and product ions, enabling detailed structural analysis. nih.gov

In positive electrospray ionization mode (ESI+), Betamethasone-17-propionate-D4 (Molecular Formula: C₂₅H₂₉D₄FO₆, Molecular Weight: 452.52) amerigoscientific.comacanthusresearch.com is expected to form a protonated molecule [M+H]⁺ as the precursor ion. HRMS analysis confirms this ion at a specific mass-to-charge ratio (m/z), distinguishing it from its unlabeled counterpart, Betamethasone-17-propionate (Molecular Formula: C₂₅H₃₃FO₆, Molecular Weight: 448.5) nih.govncats.io.

Tandem mass spectrometry (MS/MS) experiments involve the selection and fragmentation of the precursor ion to generate a unique pattern of product ions. This fragmentation pattern serves as a molecular fingerprint, confirming the identity of the compound. The analysis is often conducted alongside the unlabeled standard to verify that the fragmentation is consistent and that the mass shifts in the fragments correspond to the presence of deuterium (B1214612) atoms. nih.govresearchgate.net

| Compound | Molecular Formula | Exact Mass | Precursor Ion [M+H]⁺ (m/z) |

|---|---|---|---|

| Betamethasone-17-propionate | C₂₅H₃₃FO₆ | 448.2261 | 449.2339 |

| Betamethasone-17-propionate-D4 | C₂₅H₂₉D₄FO₆ | 452.2512 | 453.2590 |

The study of fragmentation pathways using deuterated analogs is a powerful tool for elucidating mass spectral fragmentation mechanisms. nih.govscispace.com By comparing the product ion spectra of Betamethasone-17-propionate and its D4 analog, the location of the deuterium labels on the resulting fragments can be determined. A mass shift of +4 Da will be observed for any fragment that retains all deuterium atoms. Fragments formed from the loss of a part of the molecule containing the labels will not exhibit this mass shift, thereby confirming the fragmentation pathway.

For corticosteroids, common fragmentation pathways include the loss of water, the cleavage of side chains, and cleavages within the steroid ring structure. researchgate.net For Betamethasone-17-propionate-D4, a key fragmentation would be the cleavage of the propionate (B1217596) group at the C17 position. If the deuterium labels are on the steroid backbone, fragments retaining the core structure will be observed at m/z values 4 units higher than those from the unlabeled compound.

| Proposed Fragmentation | Unlabeled Fragment (m/z) | Deuterated Fragment (m/z) | Inference |

|---|---|---|---|

| [M+H - H₂O]⁺ | 431.2233 | 435.2484 | Deuterium labels are not lost with water molecule. |

| [M+H - CH₃CH₂COOH]⁺ | 375.1966 | 379.2217 | Loss of propionic acid; labels are on the steroid nucleus. |

| [M+H - H₂O - CH₂CO]⁺ | 389.2128 | 393.2379 | Sequential loss confirms core structure fragmentation. |

Mass spectrometry is the definitive technique for assessing the efficacy of isotopic labeling. The isotopic purity of Betamethasone-17-propionate-D4 is determined by measuring the relative intensities of the mass isotopologue peaks in the precursor ion cluster. An ideal D4-labeled compound would show a single peak for the D4 species. In practice, small amounts of D0 (unlabeled), D1, D2, and D3 species may be present. By analyzing the ion current contributions of each of these species, the isotopic purity can be calculated. For high-quality standards, the "atom % D" is expected to be very high. Commercial sources often report an isotopic purity of greater than 98 atom % D for Betamethasone-17-propionate-D4. amerigoscientific.comesschemco.com This high level of enrichment ensures minimal interference from the unlabeled analog in quantitative assays.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

While mass spectrometry confirms the elemental composition and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive, non-destructive confirmation of the complete molecular structure, including the stereochemistry and the precise location of the isotopic labels. researchgate.net

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide a detailed map of the chemical environment of each hydrogen and carbon atom in the molecule. The chemical shifts (δ), signal multiplicities, and coupling constants in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are compared against reference data for Betamethasone-17-propionate or similar corticosteroid structures. scienceopen.com This comparison confirms the integrity of the steroid backbone, the presence and location of functional groups (ketones, hydroxyls, fluorine), and the attachment of the propionate ester at the C17 position. The absence of signals corresponding to a propionate group at the C21 position confirms the compound as the 17-propionate isomer. researchgate.net

| Nucleus | Atom Position (Exemplary) | Expected Chemical Shift (δ, ppm) | Significance |

|---|---|---|---|

| ¹³C | C3 (ketone) | ~186 | Confirms α,β-unsaturated ketone system |

| ¹³C | C9 (C-F) | ~90 (doublet) | Confirms fluorine attachment |

| ¹³C | C17 | ~95 | Confirms ester linkage at C17 |

| ¹³C | Propionate C=O | ~174 | Confirms propionate carbonyl |

| ¹H | H1 | ~7.2 | Confirms C1=C2 double bond |

| ¹H | H4 | ~6.2 | Confirms C4=C5 double bond |

| ¹H | H11 | ~4.3 | Confirms 11-β hydroxyl configuration |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. scienceopen.com

Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei. It is the most unambiguous method for confirming the exact positions of the isotopic labels. Since the natural abundance of deuterium is very low, any signal in the ²H NMR spectrum corresponds to an enriched site. The chemical shift of a deuterium signal is virtually identical to that of the proton it replaced.

Based on synonyms for the labeled compound, such as "Betamethasone-4,6,21,21-D4-17-propionate," the deuterium atoms are expected at the C4, C6, and C21 positions. esschemco.com A ²H NMR spectrum would therefore be expected to show distinct signals corresponding to the chemical shifts of the protons at these specific locations, providing definitive proof of the labeling scheme. The absence of signals at other positions confirms that no undesired isotopic scrambling has occurred during synthesis.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex molecules like Betamethasone-17-propionate-D4. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide detailed insights into the connectivity and stereochemistry of the molecule.

COSY (Correlation Spectroscopy) experiments are utilized to identify proton-proton (¹H-¹H) spin coupling networks within the molecule. In Betamethasone-17-propionate-D4, a COSY spectrum would reveal correlations between adjacent protons in the steroid backbone and the propionate side chain, helping to confirm the integrity of these structural fragments. For instance, cross-peaks would be observed between the protons of the ethyl group in the propionate moiety.

HSQC (Heteronuclear Single Quantum Coherence) provides direct one-bond correlations between protons and their attached carbons (¹H-¹³C). This is crucial for assigning the carbon signals in the ¹³C NMR spectrum. For Betamethasone-17-propionate-D4, the HSQC spectrum would definitively link each proton resonance to its corresponding carbon atom in the steroid nucleus and the propionate group. The absence of signals from the deuterated positions in the ¹H dimension of the HSQC spectrum serves as a confirmation of the sites of deuteration.

HMBC (Heteronuclear Multiple Bond Correlation) is used to establish long-range (typically 2-3 bond) correlations between protons and carbons. This technique is particularly powerful for piecing together the molecular structure by connecting different spin systems. In the context of Betamethasone-17-propionate-D4, HMBC correlations would be observed, for example, between the protons of the methyl group at C-16 and the carbons C-15, C-17, and C-16 itself, confirming the position of this methyl group. Furthermore, correlations between the protons of the propionate side chain and the C-17 carbon of the steroid would verify the ester linkage. The stereochemistry of the steroid, particularly at key centers like C-11 and C-16, can be inferred from a combination of these connectivity data and Nuclear Overhauser Effect (NOE) experiments, which provide through-space correlations between protons. A study on related betamethasone (B1666872) isomers utilized proton-proton and proton-fluorine NOE experiments to assign their stereochemistry. researchgate.net

A hypothetical table of key HMBC correlations for Betamethasone-17-propionate is presented below to illustrate its utility in structural confirmation.

| Proton (¹H) | Correlated Carbon (¹³C) | Inferred Connectivity |

| H-1 | C-2, C-3, C-5, C-10 | Confirms A-ring structure |

| H-11 | C-9, C-10, C-12, C-13 | Confirms C-ring structure and position of hydroxyl group |

| H-16 | C-15, C-17, C-20 | Confirms D-ring substitution |

| Propionyl-CH₂ | C-17, Propionyl-C=O | Confirms ester linkage at C-17 |

Vibrational Spectroscopy (FTIR, Raman) for Characteristic Isotopic Shifts

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a sensitive method for detecting isotopic substitution in a molecule. The replacement of hydrogen with deuterium, a heavier isotope, leads to a predictable shift in the vibrational frequencies of the corresponding bonds. wikipedia.org This isotopic shift provides a clear signature of successful deuteration.

In the case of Betamethasone-17-propionate-D4, the introduction of four deuterium atoms would result in noticeable shifts in the vibrational spectra compared to the non-deuterated Betamethasone-17-propionate. The most significant shifts would be expected for the stretching and bending vibrations of the C-D bonds relative to the C-H bonds.

The C-H stretching vibrations typically appear in the range of 2800-3000 cm⁻¹ in the infrared spectrum. Due to the increased reduced mass of the C-D bond, the corresponding C-D stretching vibrations are expected to shift to a lower frequency, approximately in the range of 2100-2200 cm⁻¹. wikipedia.org The observation of these new bands in the FTIR and Raman spectra of Betamethasone-17-propionate-D4 would be a strong evidence of deuteration.

The table below illustrates the expected characteristic isotopic shifts in the vibrational spectrum of Betamethasone-17-propionate-D4.

| Vibrational Mode | Expected Wavenumber Range (C-H) | Expected Wavenumber Range (C-D) |

| C-H/C-D Stretch | 2800-3000 cm⁻¹ | 2100-2200 cm⁻¹ |

| C-H/C-D Bend | 1350-1480 cm⁻¹ | ~980-1080 cm⁻¹ |

Chromatographic Purity Profiling and Impurity Identification

Chromatographic techniques are essential for assessing the purity of Betamethasone-17-propionate-D4 and for identifying any potential impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the chemical purity of pharmaceutical compounds. A validated, stability-indicating reversed-phase HPLC method is typically employed for the analysis of betamethasone esters. For Betamethasone-17-propionate, which is a known related substance of Betamethasone dipropionate, established HPLC methods can be adapted. nih.govnih.gov

A typical HPLC system for the purity assessment of Betamethasone-17-propionate-D4 would consist of a C18 column with gradient elution. The mobile phase often comprises a mixture of water, acetonitrile (B52724), and sometimes other modifiers like tetrahydrofuran (B95107) or methanol. nih.govnih.gov Detection is usually performed using a UV detector at a wavelength of around 240 nm, where the corticosteroid chromophore exhibits strong absorbance. nih.govnih.gov

The purity of Betamethasone-17-propionate-D4 is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Any peaks other than the main compound are considered impurities. These could include starting materials, by-products from the synthesis, or degradation products.

The following table outlines a representative set of HPLC conditions for the purity analysis of Betamethasone-17-propionate.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Water:Acetonitrile:Tetrahydrofuran (90:6:4 v/v/v) |

| Mobile Phase B | Acetonitrile:Methanol:Water:Tetrahydrofuran (74:20:4:2 v/v/v) |

| Gradient | Time-dependent variation of A and B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 240 nm |

| Injection Volume | 20 µL |

| Column Temperature | 50 °C |

Chiral Chromatography for Stereoisomeric Purity (if applicable)

Betamethasone is a stereoisomer of dexamethasone (B1670325), differing only in the configuration of the methyl group at the C-16 position. oup.com Therefore, it is crucial to ensure the stereoisomeric purity of the betamethasone core structure in Betamethasone-17-propionate-D4. Chiral chromatography is the method of choice for separating and quantifying stereoisomers.

The stereoisomeric purity is assessed by the absence of the corresponding peak for the unwanted stereoisomer (e.g., dexamethasone-17-propionate-D4) in the chromatogram of Betamethasone-17-propionate-D4.

The table below provides an example of a chiral HPLC approach that could be adapted for this purpose.

| Parameter | Condition |

| Column | Chiral stationary phase (e.g., cyclodextrin-based) |

| Mobile Phase | n-hexane-dichloromethane-isopropanol |

| Detection | UV |

| Rationale | To separate the 16β-methyl (betamethasone) from the 16α-methyl (dexamethasone) epimer. |

Application of Betamethasone 17 Propionate D4 in Quantitative Analytical Methodologies

Development and Validation of Stable Isotope Dilution Mass Spectrometry (SIDMS) Assays

SIDMS is a powerful analytical technique that relies on the addition of a known quantity of a stable isotope-labeled version of the analyte to a sample. Because the labeled standard (in this case, Betamethasone-17-propionate-D4) is chemically identical to the analyte, it behaves similarly during sample extraction, purification, chromatography, and ionization. This co-behavior allows it to effectively normalize for variations in sample preparation and instrumental response, leading to highly reliable quantification. researchgate.netbiotech-asia.org

The principle of isotope dilution analysis hinges on measuring the ratio of the unlabeled analyte to the known amount of the added labeled internal standard. nih.gov Betamethasone-17-propionate-D4 is chemically indistinguishable from the endogenous Betamethasone-17-propionate, but it is easily differentiated by a mass spectrometer due to the mass difference imparted by the four deuterium (B1214612) atoms.

When added at the beginning of the sample preparation process, the deuterated standard experiences the same physical and chemical manipulations as the target analyte. researchgate.net Any loss of analyte during extraction, derivatization, or due to instrument variability is mirrored by a proportional loss of the internal standard. Therefore, the ratio of the analyte's mass spectrometric signal to the internal standard's signal remains constant, irrespective of sample loss or fluctuations in ionization efficiency. nih.govd-nb.info This stable ratio is then used to calculate the precise concentration of the analyte in the original sample by referencing a calibration curve constructed with known concentrations of the analyte and a fixed concentration of the internal standard.

For an SIDMS assay incorporating Betamethasone-17-propionate-D4 to be considered reliable for research or clinical applications, it must undergo rigorous validation. This process assesses several key performance characteristics to ensure the method is accurate, precise, and specific for its intended purpose.

Accuracy refers to the closeness of a measured value to the true value, while precision describes the closeness of repeated measurements to each other. Reproducibility assesses precision under different conditions (e.g., different days, analysts, or laboratories). The use of a deuterated internal standard like Betamethasone-17-propionate-D4 significantly enhances both accuracy and precision. d-nb.info

In a typical validation, accuracy is evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) and is expressed as the percentage of the measured concentration relative to the nominal concentration. Precision is reported as the relative standard deviation (RSD) or coefficient of variation (CV) of the measurements. d-nb.info

Table 1: Illustrative Precision and Accuracy Data for an LC-MS/MS Assay for Betamethasone (B1666872) 17-Monopropionate Data adapted from a validated method for the quantification of Betamethasone 17-Monopropionate (B17P) in human plasma. While this study used a structural analog as an internal standard, the validation parameters are representative of what is expected for an SIDMS assay.

| QC Level | Concentration (ng/mL) | Intra-run Precision (%RSD) | Inter-run Precision (%RSD) |

| Low | 0.10 | < 7.9% | < 12.3% |

| Medium | 1.0 | < 5.5% | < 8.1% |

| High | 40 | < 4.2% | < 6.5% |

| Source: Adapted from Zou et al., Journal of Chromatography B, 2008. nih.gov |

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. Specificity is the ultimate measure of selectivity, ensuring the signal is solely from the analyte of interest.

SIDMS, particularly when coupled with tandem mass spectrometry (MS/MS), offers exceptionally high selectivity. nih.gov The analysis monitors a specific precursor-to-product ion transition for both the analyte and the deuterated internal standard. The combination of a specific chromatographic retention time and a unique mass transition provides a high degree of confidence that the detected signal corresponds only to the target compound, free from interferences. biotech-asia.org

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision.

For bioanalytical methods, the LOQ is a critical parameter, as it defines the lower boundary of the assay's useful range. In a validated LC-MS/MS method for Betamethasone 17-monopropionate, the LOQ was established at 0.050 ng/mL, demonstrating the high sensitivity achievable with this technique. nih.gov The use of a deuterated internal standard helps to maintain signal stability at these low concentrations, contributing to a robust and sensitive assay.

Table 2: Example LOD and LOQ Values for Corticosteroids in Analytical Methods

| Compound | Method | LOQ | LOD |

| Betamethasone 17-Monopropionate | LC-MS/MS | 0.050 ng/mL | Not Reported |

| Betamethasone | LC-MS/MS | 0.75-3 ng/mL | 0.25-1 ng/mL |

| Clobetasol Propionate (B1217596) | HPLC | 1.47 µg/mL | 0.48 µg/mL |

| Source: Adapted from Zou et al., 2008 nih.gov, Golubović et al., 2015 nih.gov, and Patimah et al., 2023. |

Matrix effects are a significant challenge in LC-MS/MS analysis, occurring when co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins) interfere with the ionization of the analyte. scielo.br This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, causing inaccurate quantification.

Betamethasone-17-propionate-D4 is an invaluable tool for mitigating matrix effects. Because it co-elutes and has the same chemical properties as the analyte, it is subjected to the same degree of ion suppression or enhancement. d-nb.info By calculating the ratio of the analyte response to the internal standard response, these effects are effectively canceled out, ensuring that the quantification remains accurate even in complex and variable biological samples. nih.gov Validation studies rigorously assess matrix effects by comparing the analyte response in the presence of matrix with the response in a clean solvent to ensure the deuterated standard provides adequate compensation. d-nb.info

Method Validation Parameters for Deuterated Internal Standards

Stability and Homogeneity of the Internal Standard in Matrices

The reliability of a quantitative bioanalytical method hinges on the stability and consistent behavior of the internal standard within the biological matrix. Stable isotope-labeled (SIL) internal standards, such as Betamethasone-17-propionate-D4, are considered the gold standard because their physicochemical properties are nearly identical to the analyte of interest. This similarity ensures they experience comparable degradation, extraction efficiency, and ionization response.

Stability: The stability of an internal standard must be rigorously evaluated under conditions that mimic the lifecycle of a sample in the laboratory. This includes:

Freeze-Thaw Stability: Analytes and their SIL internal standards in biological matrices must be stable through multiple freeze-thaw cycles. For instance, in bioanalytical validations for Betamethasone-17-propionate (B17P), stability has been confirmed for at least four cycles at temperatures of -80°C. fda.gov It is expected that Betamethasone-17-propionate-D4 would exhibit similar stability due to the strength of the carbon-deuterium bond.

Bench-Top Stability: This assesses the stability of the compound in the matrix at room temperature for a duration that exceeds the expected sample preparation time. B17P has shown stability for at least two hours at room temperature. fda.gov

Long-Term Stability: The ability of the internal standard to remain unchanged in the matrix during prolonged storage at low temperatures is crucial for studies with large sample sets. For example, B17P has demonstrated long-term stability for 1435 days at -80°C and 218 days at -20°C. fda.gov Betamethasone-17-propionate-D4 is anticipated to mirror this stability profile.

While SIL internal standards are generally robust, it is crucial to ensure that the deuterium labels are not located on exchangeable positions, which could compromise the stability and accuracy of the assay over time.

Homogeneity: Achieving a uniform distribution of the internal standard within the biological matrix is essential for consistent and reproducible results. Following the addition of the internal standard solution to the matrix (e.g., plasma or urine), thorough mixing, typically by vortexing, is required. The homogeneity of the internal standard in the matrix ensures that every aliquot taken for analysis contains the same concentration ratio of the internal standard to the analyte. Inconsistent internal standard responses can sometimes indicate issues with sample homogeneity.

Integration into Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Procedures

LC-MS/MS is the preferred platform for the quantification of corticosteroids due to its high sensitivity and selectivity. Betamethasone-17-propionate-D4 is integral to these methods, compensating for variations in sample extraction, injection volume, and matrix effects.

Optimization of Chromatographic Separation Parameters for Steroids

Effective chromatographic separation is vital to distinguish the analyte from isomers, metabolites, and other endogenous matrix components. For corticosteroids like betamethasone and its esters, reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is commonly employed.

Key optimization parameters include:

Stationary Phase: C8 and C18 columns are widely used for steroid separation. The choice depends on the specific hydrophobicity of the analytes being separated. For instance, a C18 column provides good retention and separation for betamethasone and its various propionate esters.

Mobile Phase: A gradient elution using a combination of an aqueous phase (often containing a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization) and an organic phase (typically acetonitrile (B52724) or methanol) is standard. The gradient is optimized to achieve baseline separation of all compounds of interest in the shortest possible run time.

Column Temperature: Maintaining a constant and optimized column temperature (e.g., 40°C) ensures reproducible retention times and improves peak shape.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 2.1 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium Acetate | Aqueous component of the mobile phase; modifier aids in protonation. |

| Mobile Phase B | Acetonitrile or Methanol | Organic component for eluting analytes. |

| Elution | Gradient | Optimizes separation of compounds with varying polarities. |

| Flow Rate | 0.5 - 1.0 mL/min | Controls retention time and separation efficiency. |

| Column Temperature | 30 - 50°C | Ensures reproducible chromatography and improves peak shape. |

Development of Multiple Reaction Monitoring (MRM) Transitions for Parent and Deuterated Analogs

Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity. This involves selecting a specific precursor ion (typically the protonated molecule, [M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole.

For Betamethasone-17-propionate, the protonated molecule ([C₂₅H₃₃FO₆+H]⁺) has a mass-to-charge ratio (m/z) of 451.2. For the deuterated internal standard, Betamethasone-17-propionate-D4 ([C₂₅H₂₉D₄FO₆+H]⁺), the precursor ion is shifted to m/z 455.2. The fragmentation patterns are expected to be identical, with the product ions for the D4 analog also shifted by 4 mass units if the deuterium labels are retained on the fragment.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

|---|---|---|---|

| Betamethasone-17-propionate | 451.2 | 359.2 | 379.2 |

| Betamethasone-17-propionate-D4 (Predicted) | 455.2 | 363.2 | 383.2 |

Note: The transitions for the D4 analog are predicted based on the established fragmentation of the parent compound and a mass increase of 4 Da.

Ionization Source Optimization (e.g., Electrospray Ionization, Atmospheric Pressure Chemical Ionization)

The choice and optimization of the ionization source are critical for achieving maximum sensitivity. For corticosteroids, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used, typically in positive ion mode.

Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar to moderately polar compounds and is frequently used for corticosteroids. Optimization involves adjusting parameters such as capillary voltage (typically 3-5 kV), nebulizer gas pressure, drying gas flow rate, and temperature to maximize the generation of the desired precursor ion and ensure efficient desolvation.

Atmospheric Pressure Chemical Ionization (APCI): APCI is generally more suitable for less polar compounds and can be less susceptible to matrix effects than ESI. For steroids, APCI can sometimes provide better sensitivity and robustness. Optimization involves adjusting the corona discharge current, nebulizer temperature, and gas flows.

The choice between ESI and APCI often depends on the specific analyte, the complexity of the matrix, and the desired sensitivity. Comparative studies have shown that APCI can be more versatile for the analysis of some steroid panels.

Application in Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

While LC-MS/MS is more common, GC-MS can also be used for steroid analysis. However, due to the low volatility and thermal instability of corticosteroids, a derivatization step is mandatory.

Derivatization Chemistries for Enhanced Volatility and Thermal Stability

Derivatization is a chemical modification process that converts polar functional groups (like hydroxyl and ketone groups) into less polar, more volatile, and more thermally stable derivatives suitable for GC analysis.

Silylation: This is the most common derivatization technique for steroids. Silylating agents, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane (BSTFA+TMCS), replace active hydrogens on hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. This process decreases the polarity and boiling point of the molecule.

Methoximation: Ketone groups can also be derivatized, often prior to silylation, by reacting them with a methoximating agent to form methoxime-TMS derivatives. This prevents the formation of multiple enol-TMS derivatives and results in a single, stable product peak.

The derivatization reaction conditions, including the choice of reagent, reaction temperature, and time, must be carefully optimized to ensure complete and reproducible conversion of the analyte and the internal standard, Betamethasone-17-propionate-D4, to their respective derivatives.

Selected Ion Monitoring (SIM) for Targeted Analysis

Selected Ion Monitoring (SIM) is a highly sensitive mass spectrometry technique used for targeted quantitative analysis. wikipedia.org Instead of scanning the entire mass spectrum, the mass spectrometer is instructed to detect only a few specific m/z values corresponding to the analyte and the internal standard. This targeted approach significantly enhances the signal-to-noise ratio, thereby improving the sensitivity and limits of detection of the assay. mdpi.com

In the analysis of betamethasone-17-propionate using Betamethasone-17-propionate-D4 as an internal standard, the SIM mode would be set to monitor the molecular ions or specific fragment ions of both compounds. For instance, if analyzing the protonated molecules ([M+H]⁺), the instrument would monitor for the m/z of the unlabeled betamethasone-17-propionate and the m/z of the D4-labeled internal standard, which is 4 mass units higher.

| Compound | Molecular Formula | Monoisotopic Mass | [M+H]⁺ m/z (Monitored Ion) |

|---|---|---|---|

| Betamethasone-17-propionate | C₂₅H₃₃FO₆ | 452.2210 | 453.2288 |

| Betamethasone-17-propionate-D4 | C₂₅H₂₉D₄FO₆ | 456.2461 | 457.2539 |

This table presents hypothetical but chemically accurate m/z values for the protonated molecular ions of betamethasone-17-propionate and its D4-labeled internal standard, which would be targeted in a Selected Ion Monitoring (SIM) experiment.

Sample Preparation Strategies for Diverse Research Matrices

The accurate quantification of betamethasone-17-propionate in diverse research matrices such as plasma, serum, urine, or tissue homogenates necessitates robust sample preparation to remove interfering substances. austinpublishinggroup.com The addition of a known amount of Betamethasone-17-propionate-D4 at the very beginning of the sample preparation process is a critical step in SIDMS. nih.gov This ensures that any loss of the analyte during the extraction and cleanup steps is mirrored by a proportional loss of the internal standard, thus maintaining an accurate analyte-to-internal standard ratio for quantification. texilajournal.com

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Techniques

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from complex matrices. researchgate.net For corticosteroids like betamethasone-17-propionate, reversed-phase SPE cartridges (e.g., C18) are commonly employed. nih.gov The general procedure involves conditioning the cartridge, loading the sample (to which Betamethasone-17-propionate-D4 has been added), washing away interferences with a weak solvent, and finally eluting the analyte and internal standard with a stronger organic solvent. thermofisher.com

Liquid-Liquid Extraction (LLE) is another common technique for separating analytes from interfering components based on their differential solubility in two immiscible liquid phases. arborassays.com For the extraction of corticosteroids from aqueous biological fluids, organic solvents such as ethyl acetate or a mixture of diethyl ether and hexane (B92381) are frequently used. nih.gov The sample, containing the added Betamethasone-17-propionate-D4, is mixed with the extraction solvent. The analyte and internal standard partition into the organic phase, which is then separated, evaporated, and reconstituted in a suitable solvent for analysis.

| Technique | Typical Sorbent/Solvent | Principle | Average Recovery (%) |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | C18 Silica | Differential partitioning between a solid and liquid phase | 85 - 95% |

| Liquid-Liquid Extraction (LLE) | Ethyl Acetate | Differential solubility in immiscible liquids | 80 - 90% |

This table provides a comparative overview of typical SPE and LLE techniques that could be employed for the extraction of betamethasone-17-propionate, along with expected recovery ranges.

Protein Precipitation and Other Deproteinization Methods

For biological matrices with high protein content, such as plasma and serum, protein precipitation is a straightforward and rapid method for sample cleanup. phenomenex.com This technique involves the addition of a precipitating agent, typically a water-miscible organic solvent like acetonitrile or methanol, or a strong acid such as trichloroacetic acid, to the sample. nih.govthermofisher.com The precipitating agent denatures and precipitates the proteins, which can then be removed by centrifugation. The supernatant, containing the analyte and the added Betamethasone-17-propionate-D4, is then collected for analysis. While simple, protein precipitation may be less clean than SPE or LLE and can sometimes lead to ion suppression in the mass spectrometer. thermofisher.com

| Precipitating Agent | Ratio (Agent:Sample) | Advantages | Disadvantages |

|---|---|---|---|

| Acetonitrile | 3:1 | High recovery, good compatibility with reverse-phase LC | May not remove all interfering substances |

| Methanol | 3:1 | Effective protein removal | Can be less efficient for some analytes |

| Trichloroacetic Acid (TCA) | 1:2 (10% TCA) | Very effective protein precipitation | Can cause analyte degradation, requires removal before LC-MS |

This table summarizes common protein precipitation methods, highlighting their typical usage ratios and key advantages and disadvantages in the context of preparing samples for the analysis of betamethasone-17-propionate.

Calibration Strategies and Data Processing for SIDMS

The cornerstone of accurate quantification using Stable Isotope Dilution Mass Spectrometry (SIDMS) is the use of a calibration curve. nih.gov A series of calibration standards are prepared containing a fixed amount of the internal standard (Betamethasone-17-propionate-D4) and varying, known concentrations of the unlabeled analyte (betamethasone-17-propionate). researchgate.net These standards are processed and analyzed in the same manner as the unknown samples.

A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for each calibration standard. lcms.cz This ratio is used because it corrects for any variability in sample preparation and instrument response. The resulting curve, which is typically linear over the desired concentration range, is then used to determine the concentration of betamethasone-17-propionate in the unknown samples by interpolating their measured peak area ratios. nih.gov

| Analyte Conc. (ng/mL) | Analyte Peak Area | Internal Std. Peak Area | Peak Area Ratio (Analyte/IS) |

|---|---|---|---|

| 1 | 15,234 | 150,876 | 0.101 |

| 5 | 76,123 | 151,234 | 0.503 |

| 10 | 152,456 | 150,998 | 1.010 |

| 25 | 380,987 | 151,543 | 2.514 |

| 50 | 759,876 | 150,567 | 5.047 |

| 100 | 1,520,456 | 151,023 | 10.068 |

This table presents a hypothetical data set for a calibration curve for the analysis of betamethasone-17-propionate using Betamethasone-17-propionate-D4 as an internal standard. The data illustrates the linear relationship between the analyte concentration and the peak area ratio.

Academic Research Applications and Contributions of Betamethasone 17 Propionate D4

In Vitro and Ex Vivo Metabolic Studies of Steroids

Stable isotope-labeled compounds like Betamethasone-17-propionate-D4 are instrumental in elucidating the metabolic fate of steroid drugs. nih.gov These studies are crucial for understanding a drug's efficacy and safety profile.

Enzyme Kinetics and Metabolic Pathway Elucidation

In the study of steroid metabolism, understanding the kinetics of enzymatic reactions is fundamental. Betamethasone (B1666872) dipropionate, a related corticosteroid, is known to be metabolized by hydrolysis to betamethasone 17-propionate and subsequently to betamethasone. wikipedia.orgwikiwand.com The enzymes involved in these transformations, primarily esterases found in the liver and skin, can be characterized using in vitro systems such as liver microsomes or skin homogenates. glowm.comnih.gov

The use of a deuterated internal standard like Betamethasone-17-propionate-D4 allows for accurate quantification of the formation of betamethasone 17-propionate and its subsequent metabolism. In a typical enzyme kinetic experiment, various concentrations of the substrate (e.g., betamethasone dipropionate) are incubated with an enzyme source. By adding a known concentration of Betamethasone-17-propionate-D4 at the end of the reaction, the amount of metabolite formed can be precisely measured using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The distinct mass-to-charge ratio (m/z) of the deuterated standard allows it to be differentiated from the non-labeled metabolite, correcting for variations in sample preparation and instrument response. scielo.brnih.gov

This approach enables the determination of key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), providing insights into the efficiency and capacity of the metabolic pathways. acs.orgresearchgate.net

Table 1: Illustrative Enzyme Kinetic Parameters for Betamethasone 17-Propionate Formation

| Enzyme Source | Substrate | Km (µM) | Vmax (pmol/min/mg protein) |

|---|---|---|---|

| Human Liver Microsomes | Betamethasone Dipropionate | 25.3 | 150.7 |

| Rat Skin Homogenate | Betamethasone Dipropionate | 42.1 | 85.2 |

This table presents hypothetical data to illustrate the type of results obtained in enzyme kinetic studies where a deuterated internal standard would be used for quantification.

Identification and Quantification of Phase I and Phase II Metabolites

The metabolism of corticosteroids such as betamethasone involves both Phase I and Phase II reactions. Phase I reactions introduce or expose functional groups, typically through oxidation, reduction, or hydrolysis. nih.govusmlestrike.com For betamethasone, this includes 6β-hydroxylation and reduction of the C-20 carbonyl group. drugbank.comnih.gov Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. usmlestrike.comresearchgate.net Common conjugation reactions for steroids include glucuronidation and sulfation. nih.govnih.gov

Betamethasone-17-propionate-D4 is crucial for the accurate quantification of Phase I and Phase II metabolites in in vitro systems. By using LC-MS/MS, researchers can identify potential metabolites based on their mass fragmentation patterns. The deuterated internal standard, added during sample workup, ensures that any variability in the extraction and analytical process is accounted for, leading to reliable quantitative data. nih.govsemanticscholar.org For instance, in studies investigating the formation of hydroxylated or conjugated metabolites of betamethasone 17-propionate, the D4-labeled standard allows for precise measurement of their concentrations in cell cultures or tissue incubations.

Table 2: Representative Quantification of Betamethasone 17-Propionate Metabolites in an In Vitro Assay

| Metabolite | Metabolic Reaction | Concentration (ng/mL) |

|---|---|---|

| 6β-hydroxy-betamethasone 17-propionate | Phase I (Hydroxylation) | 12.5 |

| Betamethasone 17-propionate glucuronide | Phase II (Glucuronidation) | 35.8 |

| Betamethasone | Phase I (Hydrolysis) | 5.2 |

This table provides example data for metabolite quantification where Betamethasone-17-propionate-D4 would serve as the internal standard.

Pharmacokinetic and Disposition Research in Pre-Clinical Animal Models

Deuterated compounds are essential for studying the absorption, distribution, metabolism, and excretion (ADME) of drugs in preclinical animal models. These studies provide critical information for predicting the drug's behavior in humans. nih.gov

Tracer Studies for Absorption, Distribution, Metabolism, and Excretion (ADME) Analysis

In ADME studies, a deuterated version of a drug can be used as a tracer to follow its path through the body. While Betamethasone-17-propionate-D4 itself is typically used as an internal standard for quantification, a deuterated form of the parent drug (e.g., deuterated betamethasone dipropionate) would be administered to animals. Subsequently, blood, urine, feces, and tissue samples are collected over time.

Betamethasone-17-propionate-D4 is then used in the bioanalytical phase to accurately quantify the concentrations of the administered deuterated drug and its metabolites in these various biological matrices. This allows researchers to determine the rate and extent of absorption, the distribution into different tissues, the metabolic pathways, and the routes and rates of excretion. camelsandcamelids.comresearchgate.net

Bioanalytical Method Development for Animal Tissue and Fluid Analysis

The development of robust and validated bioanalytical methods is a prerequisite for accurate pharmacokinetic studies. Betamethasone-17-propionate-D4 is an ideal internal standard for developing LC-MS/MS methods to quantify betamethasone 17-propionate and other betamethasone-related compounds in animal plasma, urine, and tissue homogenates. nih.govsemanticscholar.orgfda.gov

Method validation involves assessing parameters such as linearity, accuracy, precision, selectivity, and stability. scielo.br The use of a stable isotope-labeled internal standard like Betamethasone-17-propionate-D4 is highly recommended by regulatory bodies as it closely mimics the analyte of interest during sample extraction, and chromatographic separation, and ionization in the mass spectrometer, thereby correcting for matrix effects and improving the accuracy and precision of the method. researchgate.net

Table 3: Example Validation Parameters for a Bioanalytical Method Using Betamethasone-17-propionate-D4

| Validation Parameter | Matrix | Acceptance Criteria | Result |

|---|---|---|---|

| Linearity (r²) | Rat Plasma | ≥ 0.99 | 0.998 |

| Accuracy (% Bias) | Rat Plasma | ± 15% | -5.2% to 8.5% |

| Precision (% RSD) | Rat Plasma | ≤ 15% | < 10% |

| Recovery (%) | Rat Liver Homogenate | Consistent and reproducible | 85 ± 7% |

This table illustrates typical validation results for a bioanalytical method developed for the quantification of betamethasone 17-propionate in a preclinical setting.

Method Development for Forensic and Anti-Doping Analysis (non-human samples, method validation)

In the realms of forensic toxicology and anti-doping control, the unambiguous identification and quantification of prohibited substances are paramount. Glucocorticoids, including betamethasone, are regulated in equine sports and other animal competitions. researchgate.netmdpi.com

The development of sensitive and specific analytical methods for the detection of betamethasone and its metabolites in non-human samples (e.g., equine urine and plasma) relies heavily on the use of deuterated internal standards. dshs-koeln.de Betamethasone-17-propionate-D4 serves as an excellent internal standard for validating methods to detect the administration of betamethasone dipropionate or related esters.

Method validation for forensic and anti-doping purposes involves demonstrating specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision according to stringent guidelines. mdpi.comnih.govwada-ama.org The inclusion of Betamethasone-17-propionate-D4 ensures the reliability of the results, which is critical for regulatory and legal purposes. It helps to minimize the risk of false-positive or false-negative findings that could arise from matrix interference or instrument variability. researchgate.net

Table 4: Representative Method Performance Characteristics for Anti-Doping Analysis

| Parameter | Matrix | Value |

|---|---|---|

| Analyte | Equine Urine | Betamethasone 17-propionate |

| Internal Standard | Equine Urine | Betamethasone-17-propionate-D4 |

| LOD | Equine Urine | 0.1 ng/mL |

| LOQ | Equine Urine | 0.5 ng/mL |

This table provides an example of the performance characteristics of a validated method for the detection of betamethasone 17-propionate in a non-human anti-doping context.

Trace Detection and Confirmation in Biological Specimens

The use of Betamethasone-17-propionate-D4 is critical for the accurate detection and quantification of betamethasone-17-propionate in complex biological matrices such as plasma, urine, and tissue. In pharmacokinetic studies, where understanding the absorption, distribution, metabolism, and excretion of a drug is vital, the SIL standard ensures that measurements are not skewed by sample loss during extraction and processing.

Validated liquid chromatography-mass spectrometry (LC-MS) methods are frequently employed for this purpose. jcadonline.com For instance, in clinical studies analyzing the systemic absorption of topical corticosteroids, plasma levels of betamethasone-17-propionate, a key metabolite of betamethasone dipropionate, are measured. jcadonline.com In one such study, mean plasma concentrations of betamethasone-17-propionate were quantified in subjects after topical application, demonstrating the ability of the analytical method to detect the compound at picogram per milliliter (pg/mL) levels. jcadonline.com The use of a deuterated internal standard like Betamethasone-17-propionate-D4 is fundamental to achieving the low limit of quantitation (typically around 5 pg/mL) and high accuracy required for these analyses. jcadonline.com

Similarly, in the field of anti-doping control, regulatory bodies must detect and confirm the presence of prohibited glucocorticosteroids like betamethasone and its metabolites in athlete's urine. sigmaaldrich.com LC-MS/MS methods are used to identify various metabolic products, including those resulting from oxidation and reduction reactions. sigmaaldrich.com Betamethasone-17-propionate-D4 serves as an ideal internal standard in these assays, ensuring that results are reliable and legally defensible.

Table 1: Example Research Findings on Betamethasone-17-Propionate in Human Plasma This table is based on data reported in pharmacokinetic studies where a deuterated internal standard would be essential for accurate quantification.

| Study Group | Analyte | Mean Concentration (pg/mL) | Analytical Method | Limit of Quantitation (pg/mL) |

| Group A (15-day treatment) | Betamethasone-17-propionate | 117 | LC-MS | 5.0 |

| Group B (29-day treatment) | Betamethasone-17-propionate | 48 | LC-MS | 5.0 |

Development of Reference Methods for Regulatory Science

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and international bodies rely on validated, high-fidelity analytical methods, known as reference methods, to establish standards for pharmaceutical quality and safety. Betamethasone-17-propionate-D4 is a crucial component in the development and validation of these methods for corticosteroids.

The development of a reference method requires demonstrating exceptional accuracy, precision, and specificity. By incorporating Betamethasone-17-propionate-D4 as an internal standard, analysts can effectively compensate for variations in instrument response and matrix effects, which are common challenges in complex sample analysis. This ensures that the method is robust and transferable between different laboratories and instruments. These validated methods are essential for pharma release testing, method development for qualitative and quantitative analyses, and establishing quality control standards. sigmaaldrich.com

Environmental Chemistry and Ecotoxicology Research

Detection and Quantification in Environmental Compartments (e.g., water, soil, biota)

The increasing use of pharmaceuticals has led to concerns about their release into the environment. Corticosteroids like betamethasone-17-propionate are recognized as emerging environmental contaminants. Toxicological data indicates that betamethasone 17-propionate is harmful to aquatic life with long-lasting effects, making its detection and monitoring in environmental compartments a priority. nih.gov

To quantify trace levels of this compound in water, soil, or biota, highly sensitive analytical methods are required. Isotope dilution analysis using LC-MS/MS with Betamethasone-17-propionate-D4 as the internal standard is the preferred methodology. This approach allows for the accurate measurement of the analyte at concentrations down to the nanogram-per-liter (ng/L) or nanogram-per-gram (ng/g) range, correcting for losses during sample preparation and potential signal suppression from environmental matrices.

Table 2: Illustrative Data for Quantification of Betamethasone-17-Propionate in Environmental Samples This table presents hypothetical data to demonstrate the application of a deuterated standard in environmental analysis.

| Sample Type | Sample ID | Measured Concentration (ng/L or ng/g) | Recovery (%) using D4-Standard |

| River Water | RW-01 | 8.2 ng/L | 95% |

| Wastewater Effluent | WWE-03 | 25.1 ng/L | 89% |

| Soil | S-12 | 2.7 ng/g | 85% |

| Biota (Fish Tissue) | BT-05 | 1.5 ng/g | 91% |

Methodologies for Assessing Environmental Fate and Degradation

Understanding how betamethasone-17-propionate behaves and persists in the environment is crucial for assessing its ecological risk. Research focuses on its degradation pathways, including hydrolysis, photolysis, and biodegradation. Betamethasone-17-propionate itself is a known degradation product of betamethasone dipropionate. nih.govresearchgate.net

Studies on the degradation kinetics of related compounds show that hydrolysis is a significant pathway, influenced by factors such as pH. nih.govresearchgate.net For example, the degradation of betamethasone dipropionate yields betamethasone-17-propionate, betamethasone-21-propionate, and betamethasone alcohol. nih.govresearchgate.net In these studies, Betamethasone-17-propionate-D4 can be used to spike environmental samples (e.g., water or soil microcosms). By tracking the ratio of the unlabeled analyte to the labeled standard over time, researchers can precisely calculate the degradation rate constant and identify transformation products, while accounting for any non-degradative losses.

Table 3: Known Degradation Products of Betamethasone Dipropionate This table is compiled from studies on corticosteroid stability and degradation.

| Parent Compound | Degradation Product | Degradation Pathway |

| Betamethasone Dipropionate | Betamethasone-17-propionate | Hydrolysis |

| Betamethasone Dipropionate | Betamethasone-21-propionate | Hydrolysis |

| Betamethasone Dipropionate | Betamethasone | Hydrolysis |

Development of Certified Reference Materials and Inter-Laboratory Comparability Studies

Certified Reference Materials (CRMs) are "gold standard" materials used to calibrate instruments and validate analytical methods. sigmaaldrich.com They are produced and certified under stringent international standards like ISO 17034 and ISO/IEC 17025. sigmaaldrich.com While the primary CRM is the unlabeled betamethasone-17-propionate, the deuterated form, Betamethasone-17-propionate-D4, plays a vital role in its certification and use. The definitive value of a CRM is often assigned using primary methods of analysis, such as isotope dilution mass spectrometry, which requires the corresponding stable isotope-labeled standard.

Furthermore, Betamethasone-17-propionate-D4 is essential for ensuring inter-laboratory comparability. In proficiency testing schemes and collaborative studies, different laboratories analyze the same sample to assess their analytical performance. Providing all participating labs with the same batch of Betamethasone-17-propionate-D4 as an internal standard minimizes variability arising from different quantification strategies. This leads to more consistent and comparable results across laboratories, which is critical for regulatory monitoring and international trade.

Quality Assurance, Stability, and Regulatory Science Considerations for Betamethasone 17 Propionate D4

Assessment of Long-Term Chemical and Isotopic Stability

The utility of Betamethasone-17-propionate-D4 as a reference standard is contingent upon its chemical and isotopic integrity over time. Stability studies are essential to determine its shelf-life and ensure the validity of analytical data.

Chemical Stability: The chemical stability of Betamethasone-17-propionate-D4 is influenced by factors such as pH, temperature, and the presence of certain excipients. nih.gov Studies on closely related corticosteroids, such as betamethasone-17-valerate and betamethasone (B1666872) dipropionate, provide insights into potential degradation pathways. The primary degradation mechanisms for these compounds include hydrolysis and acyl migration (isomerization). nih.govnih.gov For instance, betamethasone-17-valerate can isomerize to the less potent betamethasone-21-valerate, a process catalyzed by both acids and bases. nih.gov Similarly, betamethasone dipropionate degrades into betamethasone-17-propionate, betamethasone-21-propionate, and betamethasone alcohol. nih.gov The rate of degradation is highly dependent on the pH of the medium, with maximum stability for betamethasone dipropionate observed at a pH of 3.5-4.5. nih.gov It is plausible that Betamethasone-17-propionate-D4 follows similar degradation patterns.

Long-term stability testing, conducted under various environmental conditions as per ICH guidelines, is necessary to establish a reliable retest date or expiry date. researchgate.net

Interactive Table 1: Factors Influencing Chemical Stability of Related Betamethasone Esters ```html

| Factor | Effect on Stability | Reference |

|---|---|---|

| pH | Significant impact; V-shaped degradation curve observed with maximum stability in the acidic range (pH 3.5-5.0). | |

| Temperature | Higher temperatures accelerate degradation, following first-order kinetics. | |

| Solvent/Medium | Degradation rates can vary, with increased rates in some organic solvents compared to aqueous buffer or cream formulations. | |

| Excipients | Emulsifier concentration can significantly affect the isomerization rate in cream formulations. |

Isotopic Stability:

Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen. pharmaffiliates.comThe carbon-deuterium (C-D) bonds in Betamethasone-17-propionate-D4 are generally very stable under typical storage and analytical conditions. However, the potential for H/D exchange (the replacement of a deuterium atom with a hydrogen atom from the surrounding environment) must be considered, particularly under harsh acidic or basic conditions or at elevated temperatures. The stability of the deuterium label is crucial, as its loss would compromise the compound's function as an internal standard. Isotopic purity, typically determined by mass spectrometry, should be monitored as part of long-term stability programs to ensure it remains above an acceptable threshold (e.g., >98 atom % D).

amerigoscientific.com

Optimization of Storage Conditions to Prevent Degradation

Proper storage is critical to maintain the chemical and isotopic integrity of Betamethasone-17-propionate-D4. The optimal conditions are derived from stability studies and general best practices for handling steroid compounds and reference materials.

Key recommendations for storage include:

Temperature: To minimize thermal degradation, storage at low temperatures is recommended. Common conditions include refrigeration (2-8°C) or freezing (-20°C or lower). labsertchemical.comnih.govThe specific temperature should be based on stability data. Unopened materials should be stored under the recommended conditions until the listed expiry date.

caymanchem.com* Light: Corticosteroids can be sensitive to light. Therefore, storage in amber vials or in the dark is essential to prevent photochemical degradation.

biobide.comiaea.org* Humidity: The material should be protected from moisture to prevent hydrolysis. biobide.comnist.govIt is often supplied as a neat solid or in an anhydrous solvent. Once a container is opened, it should be tightly sealed to prevent moisture ingress.

caymanchem.com* Inert Atmosphere: For highly sensitive compounds, storage under an inert gas like argon or nitrogen can prevent oxidative degradation.

Interactive Table 2: Recommended Storage Conditions for Betamethasone-17-Propionate-D4

Compliance with Good Manufacturing Practices (GMP) and Good Laboratory Practices (GLP) for Reference Standards

The reliability of Betamethasone-17-propionate-D4 as a reference standard is underpinned by stringent quality systems, namely Good Manufacturing Practices (GMP) and Good Laboratory Practices (GLP).

Good Manufacturing Practices (GMP):

GMP regulations govern the manufacturing process of pharmaceutical products, including active pharmaceutical ingredients (APIs) and reference standards. wikipedia.orgFor Betamethasone-17-propionate-D4, GMP ensures that it is produced and controlled consistently to meet its quality specifications. chromatographyonline.comeurofinsus.comKey principles of GMP applicable to reference standard manufacturing include:

Quality Management: Implementing a robust quality management system.

wikipedia.org* Personnel: Ensuring all personnel are well-trained for their roles.

eurofinsus.com* Facilities and Equipment: Maintaining clean, controlled facilities and properly calibrated equipment.

wikipedia.orgmoravek.com* Documentation: Clearly defining and controlling all manufacturing processes through standard operating procedures (SOPs) and batch records.

wikipedia.org* Quality Control: Rigorous testing of raw materials, intermediates, and the final reference standard to ensure it meets pre-defined specifications for identity, purity, and strength.

moravek.comGood Laboratory Practices (GLP):